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Compound of Interest

Compound Name: 4-Bromothiazole-5-carbonitrile

Cat. No.: B1288823

A detailed analysis of the solid-state structures of 2,4-diacetyl-5-bromothiazole and 1,3-
thiazole-4-carbonitrile, providing insights into the influence of substituent effects on the thiazole
scaffold.

This guide presents a comparative analysis of the X-ray crystallographic data for two thiazole
derivatives: 2,4-diacetyl-5-bromothiazole and 1,3-thiazole-4-carbonitrile. While crystallographic
data for 4-bromothiazole-5-carbonitrile derivatives are not readily available in the public
domain, this comparison of a closely related brominated thiazole and a thiazole carbonitrile
offers valuable structural insights for researchers, scientists, and drug development
professionals working with this class of compounds. The data herein elucidates the impact of
bromine and cyano-substituents on the molecular geometry and crystal packing of the thiazole
ring.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for 2,4-diacetyl-5-
bromothiazole and 1,3-thiazole-4-carbonitrile, facilitating a direct comparison of their solid-state
structures.
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Parameter

2,4-Diacetyl-5-
bromothiazole

1,3-Thiazole-4-
carbonitrile[1]

Chemical Formula C7HeBrNO2S CaH2N2S[1]
Formula Weight 248.10 110.14[1]
Crystal System Triclinic Monoclinic[1]
Space Group P-1 P21/n[1]

a (A) 4.040 (2) 3.7924 (3)[1]
b (A) 8.254 (5) 19.8932 (18)[1]
c (A 13.208 (8) 6.3155 (5)[1]
a (%) 96.191 (17) 90

B () 93.865 (16) 91.084 (6)[1]
y (°) 94.067 (11) 90

Volume (A3) 434.9 (4) 476.37 (7)[1]
7 2 4[1]
Temperature (K) 93(2) 150[1]
Radiation type Mo Ka Cu Ka[1]
Density (calc) (g/cms3) 1.892 1.536

Experimental Protocols

The methodologies employed for the synthesis, crystallization, and X-ray diffraction data

collection for each compound are detailed below.

Synthesis and Crystallization

2,4-Diacetyl-5-bromothiazole: The synthesis of 2,4-diacetyl-5-bromothiazole was achieved

through the bromination of 2,4-diacetylthiazole. Single crystals suitable for X-ray diffraction

were obtained by slow evaporation from a solution of the compound.
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1,3-Thiazole-4-carbonitrile: Commercial powder of 1,3-thiazole-4-carbonitrile was purified by
sublimation at normal pressure on a hot plate set to 55°C.[1] Colorless crystals formed over
two days on a covering watch glass.[1]

X-ray Data Collection and Structure Refinement

2,4-Diacetyl-5-bromothiazole: X-ray diffraction data were collected at 93 K. The structure was
solved by direct methods and refined on F2.

1,3-Thiazole-4-carbonitrile: Data collection was performed on a Bruker APEXII CCD
diffractometer at 150 K using Cu Ka radiation.[1] The data was corrected for absorption using a
multi-scan method.[1] The structure was solved using SHELXS97 and refined with
SHELXL2018/3.[1]

Logical Workflow

The general workflow for the synthesis and crystallographic analysis of thiazole derivatives is
illustrated in the following diagram.
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Caption: General workflow from synthesis to structural analysis.

Comparative Structural Analysis

The crystallographic data reveals significant differences in the solid-state structures of the two
analyzed compounds, primarily driven by the nature of their substituents. The presence of two
acetyl groups and a bromine atom in 2,4-diacetyl-5-bromothiazole leads to a more complex
packing arrangement within a triclinic crystal system. In contrast, the smaller, linear cyano
group and the absence of other bulky substituents in 1,3-thiazole-4-carbonitrile result in a
monoclinic crystal system.
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The unit cell parameters also reflect these differences. The larger substituents on the
brominated thiazole contribute to a smaller unit cell volume compared to the thiazole
carbonitrile, despite its larger molecular weight. This suggests a more efficient packing
arrangement for 2,4-diacetyl-5-bromothiazole, likely influenced by intermolecular interactions
involving the acetyl and bromine moieties.

In conclusion, this comparative guide highlights the profound impact of substituent choice on
the crystallographic properties of the thiazole core. While the ideal comparison would involve
derivatives of 4-bromothiazole-5-carbonitrile, the presented analysis of a brominated thiazole
and a thiazole carbonitrile provides a valuable framework for understanding structure-property
relationships in this important class of heterocyclic compounds. Further research into the
crystallization of 4-bromothiazole-5-carbonitrile and its derivatives is warranted to expand
upon these findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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